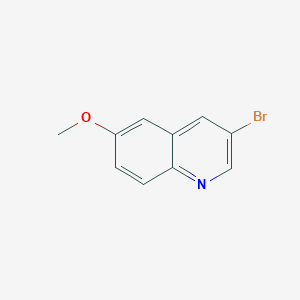

3-Bromo-6-methoxyquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Bromo-6-methoxyquinoline and related compounds involves various strategies, including lithiation followed by formylation and reductive amination, as described by Zlatoidský and Gabos (2009) for the synthesis of structurally related compounds through one-pot processes (Zlatoidský & Gabos, 2009). Another method involves the coupling reaction of halogenated precursors to yield quinoline derivatives with specific substitution patterns (Sun Tie-min, 2009).

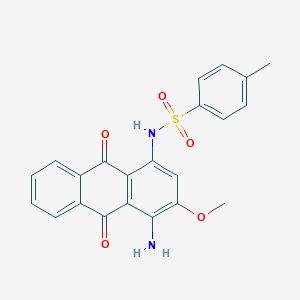

Molecular Structure Analysis

The molecular structure and properties of 3-Bromo-6-methoxyquinoline derivatives have been elucidated through comprehensive studies, including crystallographic analysis and density functional theory (DFT) calculations. Zhou et al. (2022) detailed the structural confirmation of related compounds using techniques like FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction and DFT studies (Zhou et al., 2022).

Chemical Reactions and Properties

3-Bromo-6-methoxyquinoline participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. Çakmak and Ökten (2017) described the regioselective bromination of methoxyquinolines, showcasing the molecule's reactivity towards halogenation under mild conditions, leading to various brominated derivatives (Çakmak & Ökten, 2017).

Physical Properties Analysis

The physical properties of 3-Bromo-6-methoxyquinoline and its derivatives, including solubility, melting point, and crystalline structure, play a crucial role in their applicability and functionality in chemical synthesis and applications. The crystal structure analysis by Zhou et al. (2022) provides insights into the compound's solid-state characteristics, which are essential for understanding its behavior in reactions and potential applications (Zhou et al., 2022).

Wissenschaftliche Forschungsanwendungen

Sun Tie-min (2009) synthesized a new anti-TB drug derivative from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, confirming its structure through various spectroscopic techniques. This suggests its potential application in tuberculosis treatment (Sun Tie-min, 2009).

Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal for transforming 4-nitro- and 4-methoxyanilines into 3-bromo-6-methoxyquinolines. These intermediates were further converted into 3-bromoquinolin-6-ols, indicating the use of 3-Bromo-6-methoxyquinoline in chemical synthesis (Lamberth et al., 2014).

Zhou et al. (2022) synthesized 3-benzyl-6-bromo-2-methoxyquinoline and conducted a DFT study, along with single crystal X-ray diffraction. Their work provides insights into the molecular structure and physicochemical properties of such compounds, which are important in chemical research (Zhou et al., 2022).

Çakmak & Ökten (2017) described synthetic methods for brominated methoxyquinolines, including 3-Bromo-6-methoxyquinoline, showing its utility in the synthesis of polyfunctional brominated compounds (Çakmak & Ökten, 2017).

Flagstad et al. (2014) presented a method for synthesizing halogenated quinoline building blocks, which are used in antimicrobial drug discovery. This indicates the relevance of 3-Bromo-6-methoxyquinoline in developing antibiotics (Flagstad et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Action Environment

The action of 3-Bromo-6-methoxyquinoline may be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules . For instance, changes in pH may affect the ionization state of the compound, thereby influencing its binding to targets. Similarly, temperature may affect the compound’s stability and kinetics of interaction with its targets.

Eigenschaften

IUPAC Name |

3-bromo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVOHWUZAXJDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563669 | |

| Record name | 3-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methoxyquinoline | |

CAS RN |

14036-96-5 | |

| Record name | 3-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-bromo-6-methoxyquinoline in the synthesis of 3-bromoquinolin-6-ols?

A: The research paper describes a two-step synthesis. First, 4-methoxyanilines are converted into 3-bromo-6-methoxyquinolines using 2,2,3-Tribromopropanal []. In the second step, these 3-bromo-6-methoxyquinolines are further transformed into the final 3-bromoquinolin-6-ols []. Therefore, 3-bromo-6-methoxyquinoline serves as a crucial intermediate in this synthetic pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)